2,5-dichloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N4O3/c13-6-1-2-8(14)7(5-6)10(19)16-12-18-17-11(20-12)9-3-4-15-21-9/h1-5H,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCHETJQYRJLSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=NN=C(O2)C3=CC=NO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the method using ultrasonic irradiation and a solid acid catalyst is gaining popularity due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are often carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
2,5-dichloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through non-covalent interactions, leading to changes in their activity and function . This interaction can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison
*LogP and dipole moment values are computationally estimated using QSPR models.
- Chlorine Substituents: The 2,5-dichloro configuration in the target compound enhances lipophilicity (LogP = 3.2) compared to non-halogenated analogs like benzo[c]oxadiazole-5-carboxamide (LogP = 1.5).
- Oxadiazole-Oxazole Hybrid : The 1,2-oxazol-5-yl group introduces additional hydrogen-bonding sites, distinguishing it from LMM5 and LMM11, which bear sulfamoyl or furan substituents. This may influence solubility and microbial target specificity .
Biological Activity
2,5-Dichloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes a benzamide core with dichloro substitutions and fused oxazole and oxadiazole rings, which enhance its chemical reactivity and biological interactions. This article aims to explore the biological activity of this compound, supported by relevant data tables and case studies.
The molecular formula of this compound is C12H8Cl2N4O3 with a molecular weight of approximately 303.11 g/mol. The presence of chlorine atoms contributes to its reactivity and potential biological activity .
Synthesis
The synthesis of this compound typically involves multi-step reactions using readily available precursors. Key steps include:
- Formation of the oxazole ring.
- Introduction of the dichloro substituents.
- Coupling with the benzamide moiety.
Various solvents and catalysts are utilized to optimize yields and purity .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a study evaluating a series of benzamides containing oxadiazole moieties, several derivatives showed better inhibition rates against fungal pathogens compared to standard treatments like pyraclostrobin .
| Compound | Inhibition Rate (%) | Comparison to Pyraclostrobin (%) |
|---|---|---|
| 10a | 84.4 | Better |
| 10b | 80.8 | Comparable |
| 10g | 81.1 | Comparable |
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study focused on oxadiazole derivatives demonstrated that certain compounds exhibited cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). The mechanism involved interaction with topoisomerase I, suggesting potential as an anti-topoisomerase agent .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | Varies | Topoisomerase I inhibition |
| HeLa | Varies | Topoisomerase I inhibition |
Study on Zebrafish Embryos
In a toxicity assessment involving zebrafish embryos, the compound demonstrated low toxicity while maintaining significant biological activity against various pathogens . This suggests its potential for therapeutic applications with minimal side effects.
Fragment-Based Drug Design
Research employing fragment-based drug design highlighted the effectiveness of oxadiazole compounds in inhibiting specific enzymes linked to disease pathways. This approach yielded compounds with enhanced solubility and metabolic stability .
Q & A
What are the optimal synthetic routes for 2,5-dichloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide, and how can yield be improved?
Methodological Answer:
The synthesis of this compound involves multi-step processes, including cyclization and coupling reactions. A plausible route starts with the preparation of the oxadiazole core via hydrazide intermediates (e.g., reacting 2,5-dichlorobenzoyl chloride with hydrazine hydrate to form the hydrazide). Subsequent cyclization with cyanogen bromide or other activating agents can generate the 1,3,4-oxadiazole ring . Coupling the oxadiazole-2-amine with 5-(1,2-oxazol-5-yl)benzoyl chloride in the presence of a base (e.g., NaH in THF) completes the synthesis. Yield optimization requires precise stoichiometric ratios, anhydrous conditions, and purification via column chromatography using gradients of ethyl acetate/hexane .
How should researchers characterize the electronic and structural properties of this compound?
Methodological Answer:
Key characterization techniques include:
- X-ray crystallography : To resolve bond angles and confirm the oxadiazole-oxazole linkage (e.g., similar dichlorobenzamide derivatives were analyzed via X-ray to validate planar aromatic systems) .
- UV-Vis spectroscopy : To study conjugation effects; analogous compounds with dichlorophenyl and oxadiazole groups show strong absorbance at ~260–300 nm due to π→π* transitions .
- NMR and IR spectroscopy : For functional group validation (e.g., C=O stretches at ~1680–1700 cm⁻¹ and aromatic proton signals in the 7.0–8.5 ppm range) .
What strategies can address contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. antitumor efficacy) may arise from assay conditions or structural analogs. To resolve these:
- Standardize assays : Use identical cell lines (e.g., Candida albicans for antifungal studies) and controls (e.g., fluconazole in ).
- SAR analysis : Compare substituent effects; for example, oxadiazole derivatives with electron-withdrawing groups (e.g., Cl) often enhance activity, while bulky substituents reduce solubility and bioavailability .
- Validate via orthogonal methods : Combine in vitro enzyme inhibition (e.g., thioredoxin reductase assays) with in vivo models to confirm mechanisms .
How can researchers design experiments to evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- pH-dependent stability studies : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC. Oxadiazole rings are prone to hydrolysis under acidic conditions .
- Thermogravimetric analysis (TGA) : Assess thermal stability, with decomposition temperatures >200°C indicating suitability for high-temperature applications .
- Metabolic stability assays : Use liver microsomes to identify cytochrome P450-mediated degradation pathways .
What computational tools are effective for predicting the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., fungal thioredoxin reductase, as in ). Focus on hydrogen bonding with oxadiazole N atoms and hydrophobic interactions with the dichlorophenyl group.
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability in aqueous environments .
- QSAR models : Train datasets from analogs (e.g., oxadiazole derivatives in ) to predict IC50 values against cancer cell lines.
How can researchers mitigate solubility challenges during in vitro testing?
Methodological Answer:
- Co-solvent systems : Use DMSO (≤0.5%) with non-ionic surfactants like Pluronic F-127 to enhance aqueous solubility without cytotoxicity .
- Salt formation : React the compound with sodium or potassium hydroxide to generate water-soluble carboxylate salts.
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to improve bioavailability .
What are the critical parameters for optimizing catalytic coupling reactions in the synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
